M-5Mpep

mGlu5 Negative Allosteric Modulator Calcium Mobilization Assay

Researchers studying mGlu5 in neuropsychiatric disorders face a critical challenge: full NAMs like MTEP induce psychotomimetic effects and cognitive impairment, confounding behavioral readouts. M-5MPEP solves this as a partial NAM (IC50 130 nM) that attenuates-not abolishes-mGlu5 signaling, providing a clean behavioral profile. • No PCP hyperlocomotion potentiation or MK-801 cognitive deficit vs. full NAMs • Rapid antidepressant effect in CUMS model (4 days); decreases REM sleep & increases REM latency • Quantifiable PK/PD: RO50 at 16.5 mg/kg i.p. in rat enables receptor occupancy titration • Reduces cocaine self-administration (MED 32 mg/kg) without abuse liability

Molecular Formula C15H13NO
Molecular Weight 223.27 g/mol
Cat. No. B1675853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-5Mpep
Synonyms2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine
M-5MPEP compound
Molecular FormulaC15H13NO
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)C#CC2=CC(=CC=C2)OC
InChIInChI=1S/C15H13NO/c1-12-6-8-14(16-11-12)9-7-13-4-3-5-15(10-13)17-2/h3-6,8,10-11H,1-2H3
InChIKeyCCQPQKFLWKYOMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M-5MPEP: Partial mGlu5 NAM Overview


M-5MPEP (2-(2-(3-methoxyphenyl)ethynyl)-5-methylpyridine; CAS 872428-47-2) is a synthetic small molecule that acts as a partial negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) [1]. Unlike full antagonists that completely block receptor signaling, M-5MPEP exhibits submaximal but saturable levels of inhibition, a functional profile that positions it as a valuable tool compound for investigating the therapeutic window of mGlu5 modulation in neuropsychiatric disorders [2].

Why M-5MPEP Cannot Be Substituted


Substitution of M-5MPEP with other mGlu5 modulators, even structurally similar ones, is not scientifically valid due to critical differences in functional activity (partial vs. full NAM) and resulting therapeutic index. M-5MPEP's partial NAM profile confers a broader therapeutic window by attenuating, but not completely blocking, mGlu5 signaling, which is mechanistically linked to reduced psychotomimetic adverse effects compared to full NAMs like MTEP [1]. Furthermore, even among partial NAMs, M-5MPEP exhibits distinct in vitro potency and in vivo brain exposure compared to close analogs such as Br-5MPEPy, leading to differential functional occupancy and behavioral efficacy [2]. The quantitative evidence below demonstrates that these functional and pharmacokinetic differences translate to measurably distinct outcomes in preclinical models of addiction, depression, and cognition, directly impacting experimental design and procurement decisions.

M-5MPEP Head-to-Head Evidence


In Vitro Potency: Partial vs. Full mGlu5 NAM

In a direct head-to-head comparison, M-5MPEP acts as a partial NAM with an IC50 of 130 nM in a rat mGlu5-mediated Ca2+ mobilization assay. In contrast, MTEP, a full NAM, is approximately 6.8-fold more potent (IC50 19 nM). This quantitative difference in potency and functional efficacy (partial vs. full blockade) is a critical selection criterion for studies where complete mGlu5 inhibition is undesirable due to adverse effect liability [1].

mGlu5 Negative Allosteric Modulator Calcium Mobilization Assay

Brain Exposure and Receptor Occupancy

Following intraperitoneal administration of a 10 mg/kg dose in rats, M-5MPEP achieved an unbound brain concentration of 55 nM at t=30 min, which is 2.4-fold lower than the 132 nM achieved by the partial NAM analog Br-5MPEPy under identical conditions [1]. This differential brain exposure translates to distinct receptor occupancy requirements: M-5MPEP requires 16.5 mg/kg to achieve 50% mGlu5 occupancy (RO50), whereas Br-5MPEPy requires 18.9 mg/kg, and the full NAM MTEP requires only 0.9 mg/kg [1]. This quantitative PK/PD relationship is essential for dose selection in behavioral studies.

mGlu5 Partial NAM Brain Exposure

Psychotomimetic Liability and Therapeutic Index

In a direct comparison of adverse effect liability, the full NAM MTEP (5.6 mg/kg) significantly potentiated PCP-induced hyperlocomotion, a preclinical model of psychosis, whereas M-5MPEP had no effect (NE) in the same assay [1]. Similarly, in drug discrimination studies, MTEP potentiated the discriminative stimulus effects of PCP, while M-5MPEP did not [1]. This functional divergence is not due to lack of efficacy; both compounds reduced cocaine self-administration (M-5MPEP MED: 32 mg/kg; MTEP MED: 3.2 mg/kg) and demonstrated antidepressant-like activity (M-5MPEP forced swim test MED: 32 mg/kg; MTEP MED: 3 mg/kg) [1].

mGlu5 Partial NAM Behavioral Pharmacology

Cognitive Safety Profile

In a study directly comparing M-5MPEP with the full mGlu5 NAM VU0424238, both compounds (30 mg/kg) alone did not affect accuracy in a paired-associates learning (PAL) task. However, when co-administered with a subthreshold dose of the NMDA receptor antagonist MK-801, VU0424238 significantly decreased accuracy on the PAL task, whereas M-5MPEP did not [1]. Furthermore, quantitative EEG analysis revealed that VU0424238, but not M-5MPEP, prolonged arousal-related elevations in high gamma power and potentiated MK-801 effects on this biomarker [1].

mGlu5 Partial NAM Cognition

Antidepressant-Like Effects in Chronic Stress

In the chronic unpredictable mild stress (CUMS) mouse model of depression, four-day administration of M-5MPEP (dose not specified in abstract; details in full text) abolished CUMS-induced apathy- and anhedonia-like symptoms. This behavioral reversal was accompanied by biochemical changes, including altered hippocampal TrkB levels and mTOR and eEF2 levels in the prefrontal cortex, as well as electrophysiological restoration of CUMS-impaired long-term potentiation (LTP) in the medial prefrontal cortex [1]. While a direct comparator is not present in this specific study, the efficacy observed is notable within the class of rapid-acting antidepressants and is consistent with the broader therapeutic index demonstrated for M-5MPEP relative to full NAMs.

mGlu5 Partial NAM Antidepressant

Sleep Architecture as Antidepressant Biomarker

In a comparative study, both M-5MPEP and the full NAM VU0424238 decreased rapid eye movement (REM) sleep and increased REM sleep latency, established translational biomarkers of antidepressant-like activity [1]. However, as detailed in a separate evidence item, VU0424238 induced cognitive impairment and EEG alterations not observed with M-5MPEP. The shared effect on REM sleep, coupled with the absence of cognitive adverse effects for M-5MPEP, highlights its differentiated profile within the mGlu5 NAM class.

mGlu5 Partial NAM Sleep EEG

M-5MPEP Research Applications


Therapeutic Window in Neuropsychiatric Models

M-5MPEP is ideally suited for studies designed to dissect the therapeutic versus adverse effects of mGlu5 modulation. Its partial NAM profile (IC50 130 nM in Ca2+ assay) and demonstrated lack of psychotomimetic-like effects (no potentiation of PCP hyperlocomotion) and cognitive impairment (no MK-801-induced PAL accuracy deficit) [1] make it the compound of choice for experiments where full NAMs like MTEP or VU0424238 introduce confounding behavioral toxicity [2].

Rapid-Acting Antidepressant Mechanisms

M-5MPEP has been validated as a rapid-acting antidepressant in the chronic unpredictable mild stress (CUMS) mouse model, reversing anhedonia and apathy within four days of treatment [1]. Its ability to decrease REM sleep and increase REM latency—biomarkers of antidepressant activity—without cognitive side effects [2] positions it as a critical tool for exploring non-monoaminergic, glutamatergic mechanisms of depression and for benchmarking against compounds like ketamine.

Precise Receptor Occupancy Control

For experiments requiring titration of mGlu5 receptor occupancy to specific levels (e.g., 50% or 80%), M-5MPEP's established in vivo PK/PD relationship provides a quantifiable advantage. Researchers can select doses based on known occupancy data (RO50 at 16.5 mg/kg i.p. in rat) [1]. This allows for more precise experimental control compared to using partial NAM analogs with different brain penetration profiles (e.g., Br-5MPEPy) or full NAMs with much lower occupancy thresholds.

Addiction Models: Cocaine Self-Administration

M-5MPEP has demonstrated efficacy in reducing cocaine self-administration (MED 32 mg/kg) and attenuating the discriminative stimulus effects of cocaine [1]. Critically, it achieves this without substituting for cocaine or PCP in drug discrimination assays, and it does not potentiate PCP-induced hyperlocomotion, a liability of the full NAM MTEP [1]. This makes M-5MPEP a superior tool for studying mGlu5 modulation in addiction models without the confound of abuse liability or psychotomimetic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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